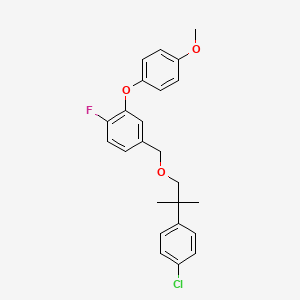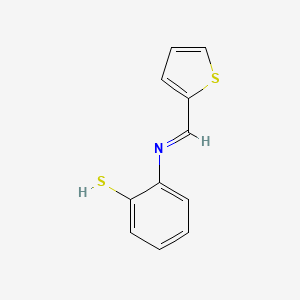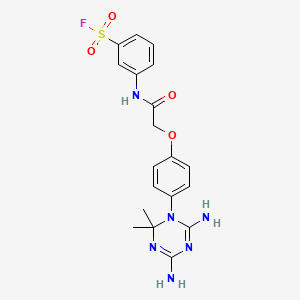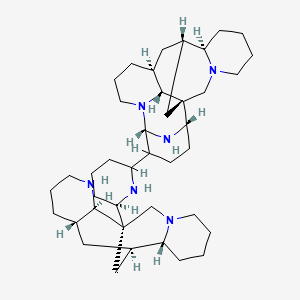
Uridine, 2'-azacyclotridec-1-yl-2',3'-dideoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound has been studied for its potential antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. The process includes the introduction of the azacyclotridecyl group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The methyl group is added at the 5’ position. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other sites on the molecule. Common reagents include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5-iodouridine: Another nucleoside analog with antiviral activity.
2’-Deoxycytidine: A nucleoside analog used in the treatment of certain cancers.
2’-Deoxyadenosine: A nucleoside analog with potential antiviral and anticancer properties.
Uniqueness
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Its azacyclotridecyl group and the absence of hydroxyl groups at the 2’ and 3’ positions differentiate it from other nucleoside analogs and contribute to its unique mechanism of action and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
134935-13-0 |
|---|---|
Molekularformel |
C22H37N3O4 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H37N3O4/c1-17-15-25(22(28)23-20(17)27)21-19(14-18(16-26)29-21)24-12-10-8-6-4-2-3-5-7-9-11-13-24/h15,18-19,21,26H,2-14,16H2,1H3,(H,23,27,28)/t18-,19+,21+/m0/s1 |
InChI-Schlüssel |
RTFPWHQZYDVPDE-QKNQBKEWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCCCCCCCC3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


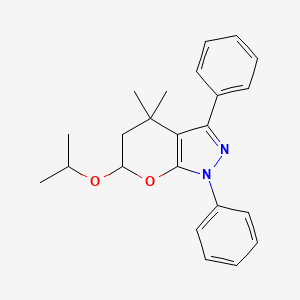
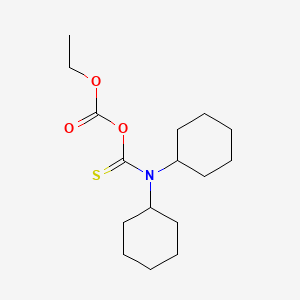
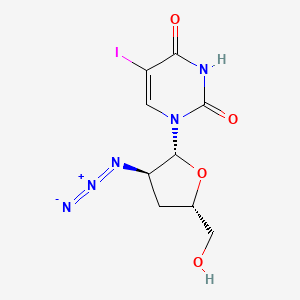

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
